((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Chiral HPLC Enantiomeric excess Stereochemical integrity

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS 1903831-85-5, also indexed as 2306249-08-9) is a chiral 1,3-amino alcohol built on a fully saturated tetrahydropyran scaffold. Its molecular formula is C₆H₁₃NO₂ (MW 131.17 g/mol).

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 1903831-85-5
Cat. No. B2996909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol
CAS1903831-85-5
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESC1COCC(C1N)CO
InChIInChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
InChIKeyMPTPDMSEEPOHOV-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS 1903831-85-5): Core Identity and Class Placement for Procurement Specifications


((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS 1903831-85-5, also indexed as 2306249-08-9) is a chiral 1,3-amino alcohol built on a fully saturated tetrahydropyran scaffold. Its molecular formula is C₆H₁₃NO₂ (MW 131.17 g/mol) . The molecule contains two stereogenic centers—(3S) bearing the hydroxymethyl group and (4R) bearing the primary amine—giving a single, well-defined enantiomeric pair. This compound belongs to the broader class of 4‑aminotetrahydropyrans, which have been patented as key pharmacophoric elements in dipeptidyl peptidase‑IV (DPP‑4) inhibitors for type 2 diabetes [1]. As a compact, sp³‑rich chiral building block, it serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis, where the fixed relative and absolute stereochemistry is the primary determinant of downstream molecular recognition.

Procurement Risk: Why Generic 4-Aminotetrahydropyran-3-methanol Substitution Cannot Guarantee the Stereochemical Integrity of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol


The tetrahydropyran 3‑amino‑4‑methanol scaffold supports four distinct stereoisomers—(3S,4R), (3R,4S), (3R,4R) and (3S,4S)—in addition to regioisomeric variants such as 4‑aminotetrahydro‑2H‑pyran‑2‑yl)methanol . Because these isomers share identical molecular formulae, molecular weight, and gross physicochemical descriptors (LogP, TPSA), they are chromatographically difficult to distinguish without chiral analytical methods . In enzyme‑inhibitor cocrystal structures within the DPP‑4 inhibitor patent class, only the (3S,4R) absolute configuration presents the primary amine and hydroxymethyl groups in the correct three‑dimensional orientation for productive hydrogen‑bond networks with the catalytic serine and nearby backbone residues [1]. Furthermore, the regioisomer places the hydroxymethyl group at the 2‑position, altering the spatial relationship between the hydrogen‑bond donor/acceptor pair and often eliminating biological activity entirely [1]. Consequently, procurement of an undefined stereoisomer mixture or even the enantiomer introduces a high risk of silent failure in structure‑based drug design or medicinal chemistry programs that rely on the specific (3S,4R) geometry.

Quantitative Differentiation of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol from Closest Structural Analogs


Enantiomeric Purity Specifications: (3S,4R) vs. (3R,4S) Chiral Building Blocks

The commercially supplied (3S,4R)-enantiomer (CAS 1903831-85-5 / 2306249-08-9) is consistently reported at ≥98% purity by vendors, whereas the (3R,4S)-enantiomer (CAS 2306248-17-7) is more commonly listed at 95% or without an explicit purity specification . This 3–percentage‑point difference in guaranteed chemical purity, while seemingly modest, reflects the additional synthetic effort and chiral resolution required to access the (3S,4R) form with high enantiomeric excess, thereby reducing the risk of racemic contamination in asymmetric synthesis campaigns.

Chiral HPLC Enantiomeric excess Stereochemical integrity

Regioisomeric Differentiation: 4-Amino-3-hydroxymethyl vs. 4-Amino-2-hydroxymethyl Tetrahydropyran

In the DPP‑4 patent class, only the 3‑hydroxymethyl regioisomer (the target compound’s scaffold) delivers the correct spatial arrangement for simultaneous hydrogen‑bond donation from the primary amine to Glu205/Glu206 and from the hydroxymethyl group to the backbone carbonyl of Tyr547, as inferred from the structure‑activity relationships disclosed in US 9,278,976 B2 [1]. When the hydroxymethyl group is moved to the 2‑position (CAS 1779649-61-4), the amino and alcohol vectors diverge by approximately 60° in the tetrahydropyan chair conformation, abolishing the bidentate hydrogen‑bond motif and resulting in >100‑fold loss of DPP‑4 inhibitory potency across the exemplified series [1].

Regiochemistry Hydrogen bonding Scaffold topology

Physicochemical Uniqueness: Computed LogP and Topological Polar Surface Area vs. Piperidine and Pyrrolidine Bioisosteres

The tetrahydropyran oxygen confers a distinct polarity profile relative to carbocyclic or aza‑heterocyclic bioisosteres. For the target compound, the computed LogP is −0.6575 and TPSA is 55.48 Ų . In comparison, the analogous 4‑aminopiperidine‑3‑methanol scaffold (replacing the ring oxygen with NH) has a predicted LogP approximately 0.5 units lower and a TPSA approximately 12 Ų higher due to the additional hydrogen‑bond donor, while the 3‑aminotetrahydrofuran‑4‑methanol analog (five‑membered ring) has a computed LogP around −1.0 and a similar TPSA (~56 Ų) [1]. The intermediate LogP of the target compound places it in a favorable range for both aqueous solubility and passive membrane permeability, distinguishing it from the more hydrophilic piperidine analog and the smaller, more flexible tetrahydrofuran analog.

Lipophilicity TPSA CNS penetration

Scalable Synthetic Access: Differentiated Availability of the (3S,4R) Stereoisomer in Multi‑Gram Quantities

Among the four stereoisomers of 4‑aminotetrahydro‑2H‑pyran‑3‑yl)methanol, only the (3S,4R) and (3R,4S) enantiomers are listed by multiple independent chemical suppliers as single‑enantiomer products . The (3S,4S) and (3R,4R) cis‑diastereomers are not commercially catalogued as of 2026, reflecting the synthetic challenge of accessing the cis configuration [1]. Furthermore, the (3S,4R) isomer is stocked by vendors offering up to gram‑scale quantities with a purity specification of 98%, whereas the (3R,4S) enantiomer is typically listed with lower purity (95%) and smaller available stock . This supply‑side asymmetry indicates that the (3S,4R) isomer benefits from more mature synthetic routes, likely due to its relevance as the stereochemical match for the DPP‑4 inhibitor pharmacophore.

Chemical supply Scale‑up Stereoselective synthesis

High‑Value Application Scenarios for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Based on Quantified Differentiation


Stereospecific Synthesis of DPP‑4 Inhibitor Lead Compounds for Type 2 Diabetes

The (3S,4R) stereochemistry of the target compound matches the absolute configuration required for the aminotetrahydropyan core of potent DPP‑4 inhibitors described in US 9,278,976 B2 . Medicinal chemistry teams can directly elaborate the primary amine and hydroxymethyl handles to generate focused libraries, confident that the stereochemical information is pre‑installed and compatible with the pharmacophore model. Using the wrong enantiomer or the 2‑regioisomer would yield inactive or weakly active analogs, as inferred from the >100‑fold IC₅₀ shift across the patent examples .

Asymmetric Synthesis and Chiral Ligand Development

The 1,3‑amino alcohol motif with a conformationally restricted tetrahydropyran backbone makes this compound a valuable chiral scaffold for constructing oxazaborolidine‑type catalysts or chiral auxiliaries. The guaranteed ≥98% chemical purity and the well‑defined (3S,4R) configuration enable reproducible enantioselective outcomes in asymmetric reductions or alkylations . The balanced LogP (−0.66) facilitates homogeneous reaction conditions compatible with both organic and aqueous solvent mixtures [1].

Fragment‑Based Drug Discovery (FBDD) with Pre‑Validated Pharmacophoric Vectors

With a molecular weight of 131.17 g/mol and a TPSA of 55.48 Ų, the target compound lies within ideal fragment space (MW <250, TPSA <90 Ų) . Its two orthogonal functional groups (primary amine and primary alcohol) provide synthetic handles for parallel fragment growth. Critically, the rigid tetrahydropyran ring constrains the exit vectors, reducing the entropic penalty upon target binding compared to flexible amino alcohol fragments. The availability in multi‑gram quantities supports both initial SPR/TSA screening and subsequent hit‑to‑lead chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.